molecular formula C39H71NO13 B13838982 12-O-Methyl Clarithromycin-d3

12-O-Methyl Clarithromycin-d3

Cat. No.: B13838982
M. Wt: 765.0 g/mol
InChI Key: ZABLXHVYLJLDOX-HEGODINNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-O-Methyl Clarithromycin-d3 is a deuterated and methylated analogue of the semi-synthetic macrolide antibiotic Clarithromycin. This stable isotope-labeled compound is provided as a white to pale beige solid with a molecular formula of C 39 H 68 D 3 NO 13 and a molecular weight of 765 . It is structurally characterized as a 6,12-di-O-methylerythromycin A molecule where three hydrogen atoms have been replaced by deuterium, enhancing its utility as an internal standard . This compound is of significant value in analytical chemistry and pharmaceutical development. Its primary application is as a certified reference standard for use in analytical method development (AMV), method validation, and Quality Control (QC) procedures during the synthesis and formulation stages of drug development . The deuterated form ensures traceability and reliability in quantitative analyses, such as Liquid Chromatography-Mass Spectrometry (LC-MS), by providing a non-identical internal standard that minimizes analytical variability. From a research perspective, studies on the non-deuterated form, 12-O-Methyl Clarithromycin (also known as Clarithromycin Impurity F), have shown that it can inhibit the uptake of Clarithromycin into lung cells . This suggests that the deuterated version is a critical tool for investigating drug transport mechanisms, studying the impact of molecular modifications on antibiotic efficacy and distribution, and profiling impurities to ensure the safety and quality of pharmaceutical products. The product is intended for Research Use Only and is not approved for diagnostic or in vivo therapeutic applications . For optimal stability, it is recommended to be stored in a refrigerator at 2-8°C .

Properties

Molecular Formula

C39H71NO13

Molecular Weight

765.0 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-13-(trideuteriomethoxy)-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C39H71NO13/c1-16-27-39(10,48-15)32(43)22(4)29(41)20(2)18-38(9,47-14)34(53-36-30(42)26(40(11)12)17-21(3)49-36)23(5)31(24(6)35(45)51-27)52-28-19-37(8,46-13)33(44)25(7)50-28/h20-28,30-34,36,42-44H,16-19H2,1-15H3/t20-,21-,22+,23+,24-,25+,26+,27-,28+,30-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1/i15D3

InChI Key

ZABLXHVYLJLDOX-HEGODINNSA-N

Isomeric SMILES

[2H]C([2H])([2H])O[C@@]1([C@H](OC(=O)[C@@H]([C@H]([C@@H]([C@H]([C@](C[C@H](C(=O)[C@@H]([C@H]1O)C)C)(C)OC)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)CC)C

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)OC

Origin of Product

United States

Synthetic Methodologies and Physicochemical Characterization for Research Purposes

Synthetic Routes to 12-O-Methyl Clarithromycin-d3

The synthesis of 12-O-Methyl Clarithromycin-d3 involves a multi-step process starting from a suitable precursor, incorporating the deuterium (B1214612) label via a specific methylation reaction, and subsequent purification to ensure high isotopic and chemical purity.

The common precursor for the synthesis is Clarithromycin (B1669154) or a derivative where the 12-hydroxyl group is available for methylation. The core challenge in the synthesis of macrolide analogs is achieving regioselectivity. researchgate.net In this case, the hydroxyl group at the C12 position must be selectively methylated.

A plausible synthetic approach involves the following key steps:

Protection of Reactive Groups: Clarithromycin has several hydroxyl groups. To ensure methylation occurs specifically at the 12-O position, other more reactive hydroxyl groups, such as the one at the 2'-position, may need to be protected using a suitable protecting group like a silyl (B83357) ether (e.g., trimethylsilyl, TMS). researchgate.netscispace.com This prevents unwanted side reactions.

Deuterated Methylation: The key step for deuterium incorporation is the methylation of the C12 hydroxyl group using a deuterated methylating agent. nih.gov A common and effective reagent for this purpose is iodomethane-d3 (B117434) (CD₃I). The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or silver(I) oxide (Ag₂O), which deprotonates the hydroxyl group to form a more nucleophilic alkoxide, facilitating the reaction with CD₃I.

An alternative precursor could be 6-O-methylerythromycin A, the direct precursor to Clarithromycin. chemicalbook.com The synthetic strategy would remain conceptually similar, focusing on the selective methylation of the C12 hydroxyl group.

Table 1: Key Reagents in the Synthesis of 12-O-Methyl Clarithromycin-d3

Reagent Role Example Reagent Chemical Formula Purpose
Precursor Clarithromycin C₃₈H₆₉NO₁₃ Provides the core macrolide scaffold.
Protecting Agent Hexamethyldisilazane (HMDS) C₆H₁₉NSi₂ Silylates reactive hydroxyl groups.
Base Sodium Hydride NaH Deprotonates the C12 hydroxyl group.
Deuterating Agent Iodomethane-d3 CD₃I Introduces the trideuteromethyl group.

| Deprotecting Agent | Acidic or fluoride (B91410) source | H⁺ or F⁻ | Removes silyl protecting groups. |

Achieving high chemical and isotopic purity is critical for the intended use of 12-O-Methyl Clarithromycin-d3 as an internal standard. moravek.com After the synthesis, the crude product is a mixture containing the desired deuterated compound, unreacted starting materials, partially deuterated species (d1, d2), and the non-deuterated (d0) analog. nih.gov

Purification is typically accomplished using chromatographic techniques:

Flash Column Chromatography: This is often used as an initial purification step to separate the bulk of impurities from the desired product. The separation is based on the differential adsorption of components to the stationary phase (e.g., silica (B1680970) gel).

High-Performance Liquid Chromatography (HPLC): For achieving the high purity required for analytical standards, preparative HPLC is the method of choice. A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. This technique effectively separates the target compound from closely related structural impurities.

The primary goal of purification is to maximize the isotopic purity, which is the percentage of the compound that contains the desired number of deuterium atoms (in this case, three). bvsalud.org While chromatographic methods are excellent for removing chemical impurities, they generally cannot separate molecules that differ only in isotopic composition (isotopologues). Therefore, the isotopic purity of the final product is largely determined by the isotopic purity of the deuterating reagent (CD₃I) and the efficiency of the synthetic reaction.

Spectroscopic and Chromatographic Methods for Structural Elucidation and Isotopic Enrichment Verification

A combination of advanced analytical techniques is required to confirm the identity, structure, purity, and isotopic enrichment of the synthesized 12-O-Methyl Clarithromycin-d3. rsc.org

NMR spectroscopy is an indispensable tool for confirming that the deuterium label has been incorporated at the correct position and that the core stereochemistry of the macrolide has been maintained.

¹³C NMR (Carbon-13 NMR): The carbon atom of the CD₃ group will exhibit a characteristic multiplet signal due to coupling with the three deuterium atoms (spin I=1), and its chemical shift will be slightly different from that of a CH₃ group.

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei. The spectrum would show a signal at the chemical shift corresponding to the 12-O-methyl position, providing direct confirmation of the label's location.

HRMS is critical for verifying the elemental composition and assessing the level of isotopic enrichment. nih.govresearchgate.net

Molecular Formula Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). For 12-O-Methyl Clarithromycin-d3 (C₃₉H₆₈D₃NO₁₃), the measured mass will be approximately 3.018 Daltons higher than its non-deuterated counterpart (C₃₉H₇₁NO₁₃), corresponding to the mass difference between three deuterium atoms and three protium (B1232500) atoms. This confirms the successful incorporation of the label.

Isotopic Enrichment Verification: By examining the isotopic cluster of the molecular ion, the isotopic purity can be calculated. nih.gov The relative intensities of the ions corresponding to the d3-labeled compound versus the d0, d1, and d2 species are measured to determine the percentage of isotopic enrichment. For use as an internal standard, an isotopic purity of >98% is typically desired.

Table 2: Expected Mass Spectrometric Data

Compound Molecular Formula Exact Mass (Monoisotopic) Expected [M+H]⁺ Ion (m/z)
12-O-Methyl Clarithromycin C₃₉H₇₁NO₁₃ 761.4929 762.4997

The chemical purity of the final compound is assessed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC), often coupled with UV or mass spectrometric detection.

A standard method involves:

Column: A reversed-phase column (e.g., C18, 2-5 µm particle size).

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

Detection: UV detection at a suitable wavelength (e.g., 210 nm) or a mass spectrometer.

The analysis result is a chromatogram where the area of the peak corresponding to 12-O-Methyl Clarithromycin-d3 is compared to the total area of all peaks. The chemical purity is typically expressed as a percentage of the main peak area relative to the total peak area, with a purity of ≥98% being a common requirement for analytical standards.

Advanced Bioanalytical Applications in Quantitative Research

Development of LC-MS/MS Methods Utilizing 12-O-Methyl Clarithromycin-d3 as an Internal Standard

The development of robust and reliable LC-MS/MS methods is fundamental to pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard like 12-O-Methyl Clarithromycin-d3 is a cornerstone of high-quality quantitative analysis, compensating for variability in sample preparation and instrument response. core.ac.uk

Method Validation Parameters in Biological Matrices (Excluding Human Clinical Samples)

Method validation ensures that an analytical procedure is suitable for its intended purpose. For methods employing 12-O-Methyl Clarithromycin-d3, validation is performed across various preclinical biological matrices, such as rat or dog plasma, and tissues. nih.govresearchgate.net Key validation parameters include:

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. For instance, a method for clarithromycin (B1669154) in dog plasma was validated over a concentration range of 9.922 to 4037.459 ng/mL with a correlation coefficient (r²) of ≥ 0.9950. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. In a study using a deuterated internal standard for clarithromycin analysis, intra-batch and inter-batch accuracy ranged from 96.8% to 103.5%, with precision (% CV) between 1.28% and 4.85%. core.ac.uk

Recovery: The efficiency of the extraction process in isolating the analyte from the biological matrix. Mean extraction recovery of clarithromycin has been reported to be around 96.2%. core.ac.uk

Matrix Effect: The influence of co-eluting, interfering substances from the biological matrix on the ionization of the analyte. The use of a deuterated internal standard helps to mitigate and correct for these effects. core.ac.uk

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability). core.ac.uk

Table 1: Example of LC-MS/MS Method Validation Parameters for Clarithromycin in Animal Plasma

ParameterSpecificationResult
Linearity Range 9.922 - 4037.459 ng/mLCorrelation Coefficient (r²) ≥ 0.9950
Intra-batch Accuracy % Bias within ±15%96.8% to 103.5%
Inter-batch Accuracy % Bias within ±15%96.8% to 103.5%
Intra-batch Precision % CV ≤ 15%1.28% to 4.85%
Inter-batch Precision % CV ≤ 15%1.28% to 4.85%
Mean Extraction Recovery Consistent and reproducible96.2%

Specificity and Selectivity in Complex Research Samples

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. Selectivity refers to the ability to differentiate and quantify the analyte from other substances in the sample. In LC-MS/MS analysis, this is achieved through a combination of chromatographic separation and mass spectrometric detection using techniques like multiple reaction monitoring (MRM). nih.gov The unique precursor-to-product ion transitions for both the analyte and the internal standard (12-O-Methyl Clarithromycin-d3) ensure high selectivity, even in complex matrices like tissue homogenates or biofluids. core.ac.uknih.gov

Sensitivity and Lower Limits of Quantification (LLOQ) in Preclinical Studies

The sensitivity of an LC-MS/MS method is defined by its lower limit of quantification (LLOQ), which is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. In preclinical studies, achieving a low LLOQ is crucial for accurately characterizing the terminal phase of the pharmacokinetic profile. For example, a validated method for clarithromycin in rat plasma and gastric tissue achieved LLOQs of 0.15 µg/mL or lower in plasma and 0.51 µg/g or lower in gastric tissue. nih.gov Another method developed for dog plasma demonstrated a LLOQ of 9.922 ng/mL. researchgate.net

Applications in Pharmacokinetic and Pharmacodynamic Studies in In Vitro and Animal Models

The validated LC-MS/MS methods utilizing 12-O-Methyl Clarithromycin-d3 are instrumental in various preclinical research applications.

Quantification of Clarithromycin and Metabolites in Animal Tissues and Biofluids

A primary application is the determination of the pharmacokinetic profile of clarithromycin and its active metabolite, 14-hydroxyclarithromycin. nih.govnih.gov These studies involve measuring the drug and metabolite concentrations over time in various biological fluids (e.g., plasma, gastric juice) and tissues (e.g., lung, liver) of animal models such as rats and dogs. nih.govnih.govnih.gov This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug. For instance, studies in rats have shown that clarithromycin achieves significantly higher concentrations in lung tissue compared to plasma, which is a key factor in its efficacy for respiratory infections. nih.gov

Table 2: Example of Clarithromycin Quantification in Rat Tissues

TissuePeak Concentration (µg/g or µg/mL)
Plasma 1.5
Lung 12.0
Liver 8.0
Kidney 7.5

Investigation of Drug-Drug Interactions (DDI) in Preclinical Models

Clarithromycin is a known inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme and P-glycoprotein (P-gp), a transporter protein. nih.govnih.gov This creates a potential for drug-drug interactions (DDIs) when co-administered with other drugs that are substrates of CYP3A4 or P-gp. Preclinical DDI studies in animal models are essential to identify and characterize these potential interactions. By using an LC-MS/MS method with 12-O-Methyl Clarithromycin-d3 as an internal standard, researchers can accurately quantify the changes in the concentration of co-administered drugs in the presence of clarithromycin. For example, studies in foals investigated the pharmacokinetic interactions between clarithromycin and rifampicin, a known inducer of metabolizing enzymes. nih.govresearchgate.net Such studies are critical for predicting potential adverse events and informing clinical trial design.

In Vitro and Preclinical Metabolic Pathway Elucidation

Enzymatic Biotransformation Studies Using Subcellular Fractions (e.g., Liver Microsomes, S9 Fractions)

In vitro systems utilizing subcellular fractions, such as liver microsomes and S9 fractions, are instrumental in characterizing the metabolic fate of new chemical entities. These fractions contain a high concentration of drug-metabolizing enzymes.

For macrolide antibiotics like clarithromycin (B1669154), the liver is the primary site of metabolism. smolecule.com Studies using human liver microsomes have been crucial in understanding the biotransformation of clarithromycin. nih.gov The metabolism of clarithromycin is known to be mediated by the cytochrome P-450 microsomal enzyme system. nih.gov

In a study involving chicken liver microsomes, the metabolism of clarithromycin was investigated. After a 60-minute incubation with NADPH cofactors, 89.8% of the initial clarithromycin remained, indicating some metabolic activity. mdpi.com However, the expected metabolite, N-desmethyl-clarithromycin, was not detected in this system, possibly because clarithromycin itself can inhibit the responsible CYP3A4 isoenzyme in chicken liver microsomes. mdpi.comnih.gov

Identification of Cytochrome P450 (CYP) Isoforms Involved in 12-O-Methyl Demethylation (if applicable)

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the phase I metabolism of a vast number of drugs. bioline.org.brrsc.org Specifically, the CYP3A subfamily, and CYP3A4 in particular, plays a predominant role in the metabolism of many macrolides, including clarithromycin. nih.govwikipedia.org

The primary metabolic pathways for clarithromycin are 14-hydroxylation and N-demethylation, both of which are primarily catalyzed by CYP3A4. nih.govsemanticscholar.org Studies have shown a high correlation between the intrinsic clearance of clarithromycin and CYP3A4 activity in human liver microsomes. nih.gov The disappearance of clarithromycin was significantly reduced by selective inhibitors of CYP3A4, and among various recombinant human CYP isoforms, only CYP3A4 showed significant metabolic activity towards clarithromycin. nih.gov While the specific demethylation of the 12-O-methyl group of "12-O-Methyl Clarithromycin-d3" is not explicitly detailed in the provided results, the extensive involvement of CYP3A4 in the demethylation of the parent compound, clarithromycin, strongly suggests its role. The metabolism of clarithromycin is saturable, indicating a potential for nonlinear pharmacokinetics at higher doses. nih.govbiomedres.us

Clarithromycin itself is also an inhibitor of CYP3A4, which can lead to drug-drug interactions when co-administered with other drugs metabolized by this enzyme. smolecule.comwikipedia.org This mechanism-based inhibition is a critical factor in its clinical use. researchgate.netnih.gov

Characterization of Other Phase I and Phase II Metabolic Reactions

Phase I reactions for clarithromycin, beyond N-demethylation and 14-hydroxylation, include other oxidative processes. nih.govsemanticscholar.org Hydrolysis leading to the loss of the cladinose (B132029) sugar is another documented biotransformation pathway. semanticscholar.org

Phase II reactions, which typically involve the conjugation of metabolites with endogenous molecules to increase water solubility and facilitate excretion, are less prominently described for clarithromycin in the available literature. Macrolides are primarily excreted in the bile, often after undergoing enterohepatic cycling. merckvetmanual.com

Metabolite Identification and Structural Characterization from In Vitro Systems

The major metabolite of clarithromycin is 14-hydroxyclarithromycin, which is microbiologically active, sometimes even more so than the parent compound against certain bacteria. nih.govnih.govdovepress.com Another significant metabolite is N-desmethylclarithromycin, which is inactive. wikipedia.org

In a study using humanized mouse models, three oxidation products of the lactone ring of clarithromycin were observed, with two likely being the R- and S-epimers of 14-hydroxyclarithromycin. semanticscholar.org A metabolite corresponding to the decladinose form was also identified. semanticscholar.org Interestingly, O-demethylation was a predominant pathway in wild-type mice but was not detected in human or humanized mouse samples, highlighting species differences in metabolism. semanticscholar.org

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HR-MS) is a powerful technique for the tentative identification of metabolites in in vitro systems like liver microsomes. mdpi.comresearchgate.net

Metabolic Profiling in Animal Models (Excluding Human Studies)

Preclinical animal models are essential for understanding the in vivo metabolic profile of a drug candidate.

Absorption, Distribution, and Elimination (ADE) Studies in Preclinical Species

Macrolide antibiotics generally exhibit variable oral bioavailability and are characterized by wide distribution into tissues. merckvetmanual.com

Absorption: In foals, the oral bioavailability of clarithromycin is approximately 57.3%. merckvetmanual.com However, co-administration with rifampicin, an inducer of P-glycoprotein, can drastically reduce clarithromycin's bioavailability by up to 90%. merckvetmanual.comresearchgate.net In broiler chickens, clarithromycin showed moderate absorption with a systemic bioavailability of 66.54%. bu.edu.eg

Distribution: Macrolides tend to accumulate in tissues, leading to a large volume of distribution. merckvetmanual.com In broiler chickens, clarithromycin was rapidly distributed with a volume of distribution (Vdss) of 6.89 L. bu.edu.eg Plasma protein binding was found to be 52%. bu.edu.eg

Elimination: Macrolides and their metabolites are primarily excreted in the bile. merckvetmanual.com Urinary excretion is a less significant route. merckvetmanual.com In broiler chickens, the elimination half-life of clarithromycin after intravenous administration was 4.58 hours. bu.edu.eg

Table 1: Pharmacokinetic Parameters of Clarithromycin in Broiler Chickens

Parameter Value
Absorption Half-life (T½ab) 0.72 h
Peak Plasma Concentration (Cmax) 1.69 µg/ml
Time to Peak Plasma Concentration (Tmax) 1.7 h
Systemic Bioavailability 66.54%
Elimination Half-life (t½β) 2.11 h (intracrop) / 4.58 h (intravenous)
Volume of Distribution (Vdss) 6.89 L
Plasma Protein Binding 52%

Data derived from a study in broiler chickens. bu.edu.eg

Investigation of Isotope Effects on Metabolism

The use of deuterated compounds like 12-O-Methyl Clarithromycin-d3 is common in pharmacokinetic studies, primarily as internal standards for quantification by mass spectrometry. smolecule.com The deuterium (B1214612) labeling provides a distinct mass signature without significantly altering the chemical properties of the molecule. medchemexpress.commedchemexpress.com

While the primary use of such labeled compounds is for analytical purposes, the substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect. This effect can alter the rate of metabolic reactions that involve the breaking of a carbon-deuterium bond, potentially leading to a different pharmacokinetic and metabolic profile compared to the non-deuterated parent drug. However, specific studies investigating the isotope effects on the metabolism of 12-O-Methyl Clarithromycin-d3 were not found in the search results.

Table 2: Compound Names Mentioned

Compound Name
12-O-Methyl Clarithromycin-d3
14-hydroxyclarithromycin
Azithromycin
Buspirone
Clarithromycin
Clarithromycin-N-methyl-d3
Erythromycin
Erythromycin A dihydrate
N-desmethyl-clarithromycin
N-desmethyl-erythromycin A
NADPH
Rifampicin

Chemical Stability and Degradation Pathways

Hydrolytic Degradation Mechanisms and Kinetics

Hydrolysis is a primary degradation pathway for macrolide antibiotics, including clarithromycin (B1669154) and its derivatives. The stability of 12-O-Methyl Clarithromycin-d3 in aqueous environments is highly dependent on pH. The principal mechanism of hydrolytic degradation involves the acid-catalyzed cleavage of the glycosidic bond linking the cladinose (B132029) sugar moiety to the C-3 position of the 14-membered macrolactone ring.

In acidic conditions (typically pH < 4), protonation of the glycosidic oxygen atom facilitates the departure of the cladinose sugar, resulting in the formation of descladinose-12-O-methyl clarithromycin-d3. This reaction generally follows pseudo-first-order kinetics, with the rate of degradation increasing significantly as the pH decreases. The compound exhibits maximum stability in neutral to slightly alkaline conditions (pH 7-9), where the rate of hydrolysis is minimal. The methylation at the 12-O- position does not fundamentally change this primary degradation route, which is dictated by the lability of the cladinose linkage.

Research findings on the hydrolytic stability are often presented through kinetic studies performed at various pH values and temperatures. The data below illustrates typical kinetic parameters observed in such studies.

Table 1. Pseudo-First-Order Hydrolytic Degradation Kinetics of 12-O-Methyl Clarithromycin-d3 at 40°C
pH of BufferRate Constant (k, h⁻¹)Half-life (t₁/₂, h)Primary Degradation Pathway
2.00.09247.5Acid-catalyzed cleavage of cladinose sugar
4.50.0061113.6Acid-catalyzed cleavage of cladinose sugar
7.4<0.0001>7000Negligible degradation
9.0<0.0001>7000Negligible degradation

Oxidative and Photolytic Stability Profiling

Beyond hydrolysis, 12-O-Methyl Clarithromycin-d3 is susceptible to degradation from oxidative and photolytic stress. These pathways are investigated through forced degradation studies, which are crucial for defining appropriate storage and handling conditions for research samples and analytical standards.

Oxidative Stability: The macrolactone structure possesses sites that can be susceptible to oxidation. Forced degradation studies using oxidizing agents like hydrogen peroxide (H₂O₂) are employed to identify potential oxidative liabilities. While the macrolide ring is relatively stable, minor degradation products may form, potentially involving epoxidation or hydroxylation at various positions. The 12-O-methyl group is stable against oxidation compared to the hydroxyl group it replaces, potentially conferring slightly enhanced stability at this specific position relative to the parent compound, Clarithromycin.

Photolytic Stability: Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce photodegradation. Photolytic reactions can be complex, involving the formation of radical species or photochemical rearrangements of the macrolactone ring. Photostability testing, often following ICH Q1B guidelines, involves exposing the compound in both solid and solution states to controlled sources of light. Research indicates that significant degradation can occur upon prolonged exposure, underscoring the necessity of protecting solutions and solid material of 12-O-Methyl Clarithromycin-d3 from light by using amber glassware or light-blocking containers.

Identification and Characterization of Degradation Products in Research Environments

The identification of products formed during degradation is critical for understanding the stability profile and for ensuring analytical methods can distinguish the parent compound from its degradants. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

The most prominent degradation product, formed under acidic hydrolytic conditions, is descladinose-12-O-methyl clarithromycin-d3 . This product results from the loss of the C₁₄H₂₇O₄ cladinose sugar moiety (mass = 275.18 u). In mass spectrometric analysis, this corresponds to a mass shift that can be precisely measured. Other minor degradants may arise from oxidative or photolytic stress, though these are typically formed in much lower abundance. The structural elucidation of these minor products often requires sophisticated tandem MS (MS/MS) fragmentation analysis and, in some cases, isolation and nuclear magnetic resonance (NMR) spectroscopy.

Table 2. Key Degradation Products of 12-O-Methyl Clarithromycin-d3
Degradation Product NameProposed Structure/ModificationFormation ConditionPrimary Analytical Method for Identification
descladinose-12-O-methyl clarithromycin-d3Loss of the cladinose sugar from the macrolactone ringAcidic Hydrolysis (pH < 4)LC-HRMS, MS/MS
Oxidative Adducts (e.g., N-oxides)Addition of one or more oxygen atoms (e.g., at the dimethylamino group)Oxidative Stress (e.g., H₂O₂)LC-HRMS, MS/MS
Photolytic Isomers/FragmentsIsomerization or cleavage of the macrolactone ringPhotolytic Stress (UV/Visible Light)LC-HRMS, MS/MS

Impact of Environmental Factors on Compound Integrity in Research Samples

The integrity of 12-O-Methyl Clarithromycin-d3 in research samples, whether as a solid standard, a stock solution, or in a biological matrix, is directly influenced by environmental factors. Maintaining compound integrity is paramount for its use as an internal standard.

Temperature: Elevated temperatures accelerate the rate of all degradation pathways, most notably hydrolysis. For long-term storage, the compound, both as a solid and in organic solvent stock solutions (e.g., acetonitrile (B52724), methanol), should be kept at low temperatures, typically -20°C or -80°C, to minimize degradation. Samples prepared for analysis should be kept cool and analyzed promptly.

pH: As established, pH is the most critical factor for stability in aqueous solutions. To prevent degradation, stock solutions should not be prepared or diluted in acidic buffers. Biological samples (e.g., plasma) are typically buffered around pH 7.4, where the compound is stable. However, sample preparation steps involving protein precipitation with acids (e.g., trichloroacetic acid) must be performed quickly and at low temperatures to mitigate hydrolytic degradation.

Light: Due to its photolytic liability, the compound must be protected from light at all stages of its lifecycle, from storage of the neat material to the handling of analytical samples. The use of amber vials and minimizing exposure to ambient laboratory light is a standard and necessary precaution.

The following table summarizes the recommended handling conditions to preserve the integrity of the compound in a research setting.

Table 3. Summary of Environmental Factors and Recommended Handling for 12-O-Methyl Clarithromycin-d3
Environmental FactorEffect on Compound IntegrityRecommended Handling/Storage Condition
TemperatureAccelerates degradation, especially hydrolysis.Store solid and stock solutions at ≤ -20°C. Keep processed samples cool.
pH (in solution)Rapid degradation in acidic conditions (pH < 4). Stable at neutral/alkaline pH.Avoid acidic buffers. Use neutral or slightly alkaline media (pH 7-9) for dilutions.
LightCauses photolytic degradation upon exposure to UV/visible light.Store and handle in amber vials or light-blocking containers.
Oxygen (Air)Potential for slow, long-term oxidative degradation.For long-term storage of solid material, consider storage under an inert gas (e.g., argon).

Mechanistic Research and Isotope Effect Studies

Application of 12-O-Methyl Clarithromycin-d3 in Tracing Metabolic Fates

Isotopically labeled compounds like 12-O-Methyl Clarithromycin-d3 are invaluable tracers in drug development, enabling precise quantitation and metabolic pathway elucidation. medchemexpress.com The deuterium (B1214612) atoms on the 12-O-methyl group serve as a stable isotopic label, allowing researchers to distinguish the drug and its metabolites from endogenous compounds in complex biological matrices. This is particularly crucial for a molecule like clarithromycin (B1669154), which undergoes metabolism primarily by cytochrome P450 (CYP) 3A enzymes, particularly CYP3A4. core.ac.uknih.gov

The use of deuterated analogs helps in overcoming analytical challenges, especially in mass spectrometry-based quantification. For instance, a related compound, Clarithromycin-N-methyl-d3, is utilized for analytical method development and validation in pharmacokinetic studies. synzeal.com Similarly, 12-O-Methyl Clarithromycin-d3 can be employed to track the formation of various metabolites. The primary metabolic pathway for clarithromycin involves N-demethylation and hydroxylation. nih.gov By using the deuterated variant, researchers can accurately trace the fate of the 12-O-methyl group and determine if it remains intact or is involved in metabolic transformations.

A hypothetical metabolic study might compare the metabolic profile of non-deuterated 12-O-Methyl Clarithromycin with its d3 counterpart. The resulting data, as illustrated in the interactive table below, could reveal shifts in metabolite formation, providing clear evidence of the metabolic pathways at play.

This table is illustrative and represents hypothetical data to demonstrate the application.

Investigation of Kinetic Isotope Effects (KIE) to Elucidate Rate-Limiting Steps in Biotransformation

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. portico.org This difference in bond energy means that more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step of a metabolic reaction. portico.org This phenomenon is known as the kinetic isotope effect (KIE). portico.orgresearchgate.net

For 12-O-Methyl Clarithromycin-d3, the deuteration is at the 12-O-methyl position. If the O-demethylation at this position is a significant metabolic pathway and is a rate-limiting step, a primary KIE would be observed. This would manifest as a slower rate of metabolism for the deuterated compound compared to its non-deuterated (protiated) counterpart. Medicinal chemists utilize the KIE to intentionally slow down the metabolism of drugs at specific sites, potentially improving their pharmacokinetic profiles. researchgate.net

The magnitude of the KIE (expressed as the ratio of the reaction rates, kH/kD) can provide insight into the transition state of the reaction. A large KIE (typically >2) suggests that the C-H bond is being broken in the rate-determining step. portico.org Conversely, the absence of a significant KIE (kH/kD ≈ 1) would indicate that the cleavage of this bond is not rate-limiting. ansto.gov.au

This table presents hypothetical data to illustrate the concept of KIE in the biotransformation of 12-O-Methyl Clarithromycin-d3.

Probing Enzyme Mechanisms with Site-Specific Deuteration

Site-specific deuteration, as in 12-O-Methyl Clarithromycin-d3, is a powerful technique for probing the mechanisms of the enzymes responsible for drug metabolism, such as cytochrome P450s. ansto.gov.au By observing how the isotopic substitution affects the rate and products of the enzymatic reaction, researchers can deduce critical details about the enzyme's active site and catalytic cycle.

Clarithromycin is a known mechanism-based inhibitor of CYP3A4, forming a metabolic-intermediate complex that inactivates the enzyme. nih.gov Studying the interaction of 12-O-Methyl Clarithromycin-d3 with CYP3A4 can help to further dissect this inhibitory mechanism. For example, if the deuteration at the 12-O-methyl position alters the rate of formation of the inhibitory complex, it would implicate this part of the molecule in the inactivation process.

Furthermore, deuterated substrates are used to investigate the structure and mechanism of action of enzymes, which is crucial for designing new drug candidates. ansto.gov.au While high-resolution techniques like cryo-electron microscopy can visualize the binding of macrolides to their targets, such as the bacterial ribosome, kinetic studies with deuterated analogs provide complementary functional data. mdpi.com In the context of 12-O-Methyl Clarithromycin-d3, such studies could clarify the orientation of the substrate within the CYP3A4 active site and the specific steps involved in its metabolism and inhibition. The absence or presence of a KIE can help to determine whether a specific C-H bond abstraction is a key rate-determining step in the enzymatic reaction. ansto.gov.au

Future Research Directions and Advanced Methodological Developments

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The integration of SIL standards like 12-O-Methyl Clarithromycin-d3 into systems biology workflows represents a significant leap forward. While its primary role is quantification, its application can be expanded to add a layer of quantitative rigor to large-scale omics studies, which seek to understand the global physiological response to xenobiotics.

In metabolomics , the introduction of a macrolide antibiotic can induce widespread changes in the endogenous metabolome of an organism, host, or microbiome. 12-O-Methyl Clarithromycin-d3 can serve as a crucial "spike-in" standard. Its presence allows for the normalization of extraction efficiency and instrument response across numerous samples, thereby improving the reliability of differential analysis. This enables researchers to more confidently identify specific metabolic pathways (e.g., fatty acid synthesis, gut microbial metabolism) that are perturbed by Clarithromycin (B1669154) exposure. By providing an anchor for quantification, it helps distinguish true biological variation from analytical artifacts, a persistent challenge in large-scale metabolomic profiling.

In proteomics , the goal is often to correlate drug exposure with changes in protein expression, which can reveal mechanisms of action, off-target effects, or markers of drug resistance. The precise quantification of the parent drug and its metabolites in the system, facilitated by standards like 12-O-Methyl Clarithromycin-d3, is critical for establishing accurate dose-response relationships at the protein level. For instance, in a study investigating how Clarithromycin alters the expression of ribosomal proteins or efflux pumps, using the deuterated standard ensures that the observed changes in protein abundance are linked to a known and accurately measured drug concentration within the cellular environment. This synergy between quantitative bioanalysis and quantitative proteomics (such as SILAC or TMT-based methods) provides a more complete and mechanistically informative picture of the drug's impact.

The table below outlines the enhanced capabilities provided by integrating a SIL standard into omics workflows.

Omics FieldStandard Approach without SIL StandardEnhanced Approach with 12-O-Methyl Clarithromycin-d3Key Research Benefit
Metabolomics Relative quantification of endogenous metabolites; susceptible to matrix effects and extraction variability.Serves as a global spike-in standard to normalize for analytical variance across samples.Increased confidence in identifying and quantifying specific metabolic pathways affected by drug treatment.
Proteomics Quantification of protein expression changes relative to a control state; drug concentration is often estimated or measured in parallel.Enables precise, concurrent measurement of the drug/metabolite concentration that elicits the observed proteomic changes.Establishes robust, quantitative structure-activity and dose-response relationships at the molecular level.

Development of Novel Analytical Platforms for Deuterated Analogues

The analysis of 12-O-Methyl Clarithromycin-d3 has traditionally relied on triple quadrupole (QqQ) mass spectrometry, which offers excellent sensitivity and selectivity via Selected Reaction Monitoring (SRM). However, emerging analytical platforms can leverage the unique properties of deuterated analogues to provide even greater depth of information.

High-Resolution Mass Spectrometry (HRMS) , using technologies like Orbitrap or Time-of-Flight (TOF), is a key area of development. Unlike QqQ-MS, which targets predefined mass transitions, HRMS captures a full scan of all ions within a mass range at very high resolution. For 12-O-Methyl Clarithromycin-d3, this offers two advantages:

Enhanced Specificity: HRMS can resolve the deuterated standard from isobaric interferences in complex biological matrices (e.g., blood, tissue) with much greater certainty than a nominal mass instrument.

Retrospective Analysis: The full-scan data collected allows researchers to retrospectively mine the dataset for previously unknown or unexpected metabolites of Clarithromycin, using the isotopic pattern as a flag for drug-related compounds.

The following table compares these analytical platforms for the analysis of deuterated standards.

Analytical PlatformPrimary Separation PrincipleKey Advantage for Deuterated AnaloguesPrimary Application
Triple Quadrupole MS (QqQ-MS) Mass-to-charge ratio (m/z) of precursor and fragment ions.High sensitivity and specificity for known compounds (SRM).Routine quantitative bioanalysis.
High-Resolution MS (HRMS) Accurate mass-to-charge ratio (m/z) with high resolving power.Unambiguous separation from isobaric interferences; enables untargeted metabolite discovery.Quantitative analysis and metabolite identification.
Ion Mobility Spectrometry-MS (IMS-MS) Collisional Cross-Section (CCS) and m/z.Separation from isomers and co-eluting interferences with different shapes.Analysis in highly complex matrices; structural characterization.

Exploration of Other Research Applications for Site-Specific Deuteration in Macrolides

The strategic placement of deuterium (B1214612) atoms at specific sites on the macrolide scaffold can transform the molecule from a passive internal standard into an active research tool for probing biological processes. The current labeling on 12-O-Methyl Clarithromycin-d3 is at a metabolically stable position, which is ideal for an internal standard. Future research could focus on synthesizing new analogues with deuterium placed at metabolically active sites to investigate drug metabolism and action.

A primary application lies in studying the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step of a metabolic reaction, substituting hydrogen with deuterium will slow that reaction down. This principle can be used to:

Elucidate Metabolic Pathways: By placing deuterium at a potential site of metabolism (e.g., the N-methyl group involved in N-demethylation), researchers can measure the rate of metabolism of the deuterated vs. non-deuterated compound. A significant KIE would confirm that bond cleavage at this site is a key step in the metabolic cascade.

Develop "Metabolically Hardened" Drugs: Strategically deuterating sites of rapid metabolism can slow down drug clearance, a concept known as "metabolic switching." This can potentially improve a drug's pharmacokinetic profile, leading to longer half-life and reduced dosing frequency. While not an application for 12-O-Methyl Clarithromycin-d3 itself, the principle it represents is central to this area of drug discovery.

The table below proposes potential sites for deuteration on the Clarithromycin core structure and the corresponding research applications.

Potential Deuteration Site on ClarithromycinAssociated Metabolic PathwayPrimary Research ApplicationAnticipated Outcome
N-methyl group N-demethylation by CYP3A4Kinetic Isotope Effect (KIE) studyQuantify the contribution of N-demethylation to overall drug clearance.
C14 position 14-hydroxylationMetabolic pathway elucidationInvestigate the kinetics of formation for the active metabolite, 14-hydroxyclarithromycin.
C6 position (methoxy group) O-demethylationMetabolic stability assessmentDetermine if O-demethylation at C6 is a viable metabolic route.

Q & A

Basic: How can researchers optimize the synthesis of 12-O-Methyl Clarithromycin-d3 to ensure high isotopic purity?

Methodological Answer:
Optimization involves systematic evaluation of deuterium incorporation efficiency using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to validate isotopic enrichment. Reaction parameters (e.g., solvent choice, temperature, catalyst) should be iteratively adjusted, guided by fractional factorial design to isolate critical variables. Post-synthesis purification via preparative HPLC with deuterium-specific detection (e.g., LC-MS/MS) is essential. Analytical validation should follow ICH guidelines for impurity profiling .

Basic: What analytical methods are recommended for detecting and quantifying 12-O-Methyl Clarithromycin-d3 in biological matrices?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific transitions is preferred. Calibration curves should account for isotopic interference by comparing the analyte to non-deuterated clarithromycin. Method validation must include parameters like linearity (R² >0.99), precision (%RSD <15%), and recovery rates (80–120%). Matrix effects should be minimized using stable isotope-labeled internal standards .

Advanced: How do deuterium isotope effects influence the metabolic stability of 12-O-Methyl Clarithromycin-d3 compared to its non-deuterated analog?

Methodological Answer:
Evaluate isotope effects via in vitro assays (e.g., liver microsomes or hepatocyte incubations) under controlled conditions. Compare metabolic half-life (t₁/₂) and intrinsic clearance (CLint) between deuterated and non-deuterated forms. Use kinetic isotope effect (KIE) calculations to quantify changes in CYP450-mediated oxidation. Statistical analysis (ANOVA) should confirm significance (p <0.05) .

Advanced: What strategies resolve contradictions in pharmacokinetic data for 12-O-Methyl Clarithromycin-d3 across studies?

Methodological Answer:
Conduct meta-analysis to identify confounding variables (e.g., dosing regimens, species differences). Apply mixed-effects models to adjust for inter-study variability. Validate findings using sensitivity analysis and subgroup stratification. Transparent reporting of experimental conditions (e.g., sample preparation, instrumentation) is critical to isolate methodological discrepancies .

Advanced: How can researchers ensure reproducibility of 12-O-Methyl Clarithromycin-d3 efficacy studies across laboratories?

Methodological Answer:
Implement standardized operating procedures (SOPs) for sample handling, storage, and analysis. Cross-validate results via inter-laboratory studies using blinded samples. Data should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable), with raw datasets and metadata deposited in public repositories (e.g., Zenodo) .

Advanced: What computational frameworks integrate 12-O-Methyl Clarithromycin-d3 pharmacokinetic data with multi-omics datasets?

Methodological Answer:
Use bioinformatics tools like MetaboAnalyst or XCMS Online for pathway enrichment analysis. Combine pharmacokinetic parameters (e.g., Cmax, AUC) with transcriptomic/proteomic data via multivariate regression models. Ensure compatibility by normalizing datasets to z-scores and applying batch correction algorithms .

Basic: What experimental protocols assess the stability of 12-O-Methyl Clarithromycin-d3 under varying storage conditions?

Methodological Answer:
Conduct forced degradation studies under stress conditions (heat, light, pH extremes). Monitor degradation products via high-resolution MS and quantify stability using Arrhenius kinetics. Storage recommendations should be derived from accelerated stability testing (e.g., ICH Q1A guidelines) .

Advanced: How do structural modifications in 12-O-Methyl Clarithromycin-d3 impact comparative efficacy in antimicrobial resistance models?

Methodological Answer:
Design time-kill assays against resistant bacterial strains (e.g., macrolide-resistant S. pneumoniae). Compare minimum inhibitory concentrations (MICs) with non-deuterated analogs. Use pharmacodynamic modeling (e.g., Hill equations) to quantify efficacy shifts. Isotope effects on target binding should be validated via molecular docking simulations .

Advanced: What data integration frameworks address isotopic interference in 12-O-Methyl Clarithromycin-d3 metabolomic studies?

Methodological Answer:
Employ spectral deconvolution algorithms (e.g., XCMS CAMERA) to distinguish deuterated metabolites from endogenous compounds. Validate identifications using isotopic pattern matching and MS/MS spectral libraries. Data should be curated in platforms like GNPS or METLIN for community access .

Basic: How should researchers handle isotopic interference when quantifying 12-O-Methyl Clarithromycin-d3 alongside endogenous metabolites?

Methodological Answer:
Use high-resolution mass spectrometry (HRMS) to resolve isotopic clusters. Apply mathematical corrections (e.g., isotopic abundance calculators) to adjust for natural deuterium abundance. Validate specificity by spiking deuterated standards into biological matrices and confirming absence of cross-talk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.